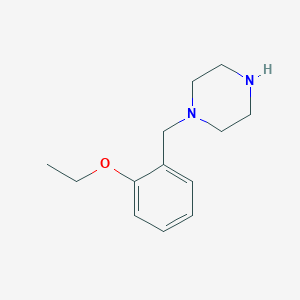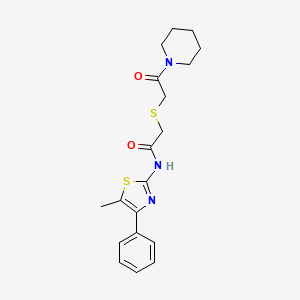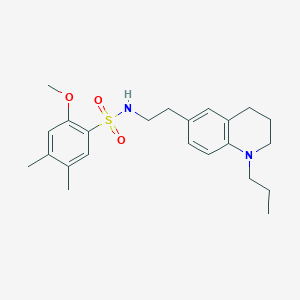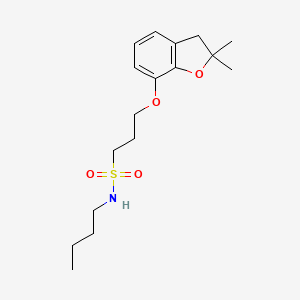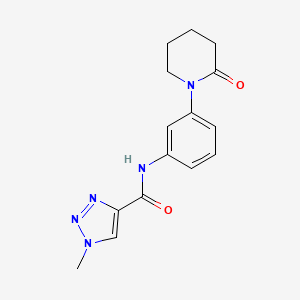![molecular formula C15H10F3N3O3 B2394514 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866156-52-7](/img/structure/B2394514.png)
3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound with a molecular formula of C15H10F3N3O3 and a molecular weight of 337.25 g/mol This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[310]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the formation of the azabicyclohexane ring via a cyclization reaction under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The azabicyclohexane ring may contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
- This compound derivatives
- Other quinazolinone derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a quinazolinone core with a trifluoromethyl group and an azabicyclohexane ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3-[6-methyl-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-6-2-3-10-9(4-6)13(24)21(14(19-10)15(16,17)18)20-11(22)7-5-8(7)12(20)23/h2-4,7-8H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAWCFDFTPJANM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)N3C(=O)C4CC4C3=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)
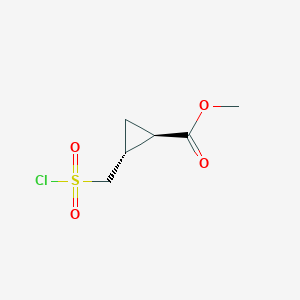
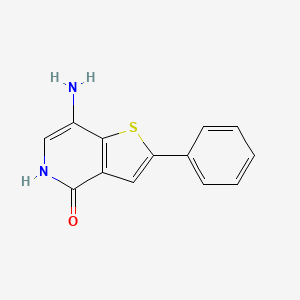
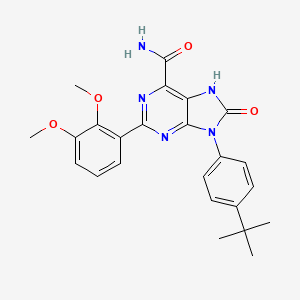
![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
